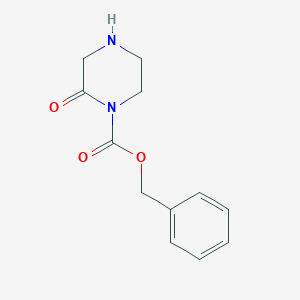

Benzyl 2-oxopiperazine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-oxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-8-13-6-7-14(11)12(16)17-9-10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRIGCEHSYQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625724 | |

| Record name | Benzyl 2-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889958-20-7 | |

| Record name | Benzyl 2-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to Benzyl 2-oxopiperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique conformational flexibility and ability to engage in multiple non-covalent interactions allow it to serve as a versatile building block for targeting a wide array of biological receptors and enzymes. This guide focuses on a key derivative, Benzyl 2-oxopiperazine-1-carboxylate, a heterocyclic compound that combines the piperazine core with a protective benzyloxycarbonyl (Cbz) group. This strategic combination makes it an invaluable intermediate for the synthesis of complex, high-value pharmaceutical compounds, particularly in the development of therapeutics for neurological disorders.[1]

It is important to note that while the query specifies "2-oxopiperazine," the predominantly available and characterized isomer in chemical literature and supplier catalogs is Benzyl 3-oxopiperazine-1-carboxylate (CAS 78818-15-2) . This document will focus on this well-documented isomer, which is often referred to interchangeably in some contexts. We will explore its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, providing a comprehensive resource for researchers in drug development.

PART 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its application in research and development.

Chemical Structure and Identifiers

Benzyl 3-oxopiperazine-1-carboxylate is structurally defined by a six-membered piperazine ring containing an amide carbonyl (oxo group) at the 3-position and a benzyloxycarbonyl group attached to the nitrogen at the 1-position. This Cbz group serves as a critical protecting group in multi-step syntheses, preventing the secondary amine from undergoing unintended reactions while allowing for selective modification at other positions.

Caption: Chemical structure of Benzyl 3-oxopiperazine-1-carboxylate.

Key Identifiers:

-

Common Synonyms: 1-Cbz-3-oxopiperazine, 4-Benzyloxycarbonyl-2-piperazinone, 3-Oxopiperazine-1-carboxylic acid benzyl ester, 1-Carbobenzoxy-3-oxopiperazine[2]

Physicochemical Data

The physical properties of the compound are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 234.25 g/mol | [2][6] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 117.0 - 121.0 °C | |

| Purity | Typically >98% (by HPLC) | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | [7][8] |

| SMILES | C1CN(CC(=O)N1)C(=O)OCC2=CC=CC=C2 | [2][5] |

| InChIKey | BAHFPJFBMJTOPU-UHFFFAOYSA-N | [2][5] |

PART 2: Synthesis and Experimental Protocols

The synthesis of Benzyl 3-oxopiperazine-1-carboxylate is a standard procedure in organic chemistry, relying on the protection of a cyclic amine. The causality behind this choice is to functionalize one nitrogen atom selectively while the other remains available for subsequent reactions or contributes to the final structure.

Synthetic Workflow: N-Protection of 2-Oxopiperazine

The most direct synthetic route involves the reaction of commercially available 2-oxopiperazine with benzyl chloroformate (CbzCl). This reaction is a classic example of amine protection using a carbamate linkage, which is stable under many reaction conditions but can be readily cleaved when desired.

Caption: General workflow for the synthesis of Benzyl 3-oxopiperazine-1-carboxylate.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis can be confirmed at each stage by thin-layer chromatography (TLC) and finalized with spectroscopic analysis.

Materials:

-

2-Oxopiperazine (1.0 eq)[9]

-

Benzyl chloroformate (1.1 eq)

-

Triethylamine (1.2 eq) or Sodium Bicarbonate (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-oxopiperazine (1.0 eq) and dissolve it in anhydrous DCM.

-

Basification: Add triethylamine (1.2 eq) to the solution. The purpose of the base is to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent potential side reactions.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Monitor the reaction progress by TLC.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours or until the starting material is consumed as indicated by TLC.

-

Quenching and Extraction: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure white solid product.

PART 3: Applications in Drug Development

Benzyl 2-oxopiperazine-1-carboxylate is not typically an active pharmaceutical ingredient (API) itself but rather a sophisticated building block. Its value lies in providing a rigid, three-dimensional scaffold that can be elaborated into more complex molecules with specific biological activities.

-

Scaffold for Neurological Drug Candidates: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS). This intermediate serves as a precursor for compounds designed to interact with G-protein coupled receptors (GPCRs) or ion channels involved in neurotransmission.[1]

-

Intermediate for Enzyme Inhibitors: The structure can be modified to create potent and selective enzyme inhibitors. For instance, derivatives of piperazine have been investigated as inhibitors of cholinesterases, which are key targets in Alzheimer's disease therapy.[10][11] The benzyl group can provide crucial π-π stacking or hydrophobic interactions within an enzyme's active site.[12]

-

Synthetic Versatility: The Cbz protecting group is stable to a wide range of reagents, allowing for chemical modifications at other parts of the molecule. It can be cleanly removed via catalytic hydrogenation, a mild and efficient deprotection method that is compatible with many other functional groups, thus revealing the secondary amine for further functionalization.[13]

PART 4: Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is non-negotiable. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

-

¹H NMR (Proton NMR): The spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3-7.4 ppm), a sharp singlet for the two benzylic protons (-O-CH₂-Ph) around 5.2 ppm, and complex multiplets for the methylene protons of the piperazine ring.

-

¹³C NMR (Carbon NMR): Key signals include the two carbonyl carbons (one for the amide and one for the carbamate) in the 155-170 ppm region, multiple peaks in the 127-136 ppm range for the aromatic carbons, the benzylic carbon around 67 ppm, and several signals for the saturated carbons of the piperazine ring between 40-50 ppm.[2][14]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong carbonyl (C=O) stretching bands. The amide carbonyl typically appears around 1650-1680 cm⁻¹, while the carbamate carbonyl appears at a higher frequency, around 1690-1710 cm⁻¹.[2]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a strong peak for the protonated molecule [M+H]⁺ at m/z 235.1, confirming the molecular weight.[5]

PART 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

GHS Hazard Classification

Benzyl 3-oxopiperazine-1-carboxylate is classified with the following hazards:

-

H335: May cause respiratory irritation.[2]

The signal word associated with these classifications is "Warning" .[2][4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][15]

-

Personal Protective Equipment:

-

Wear protective gloves (nitrile or neoprene).

-

Wear safety glasses with side-shields or goggles.

-

A lab coat is mandatory.

-

-

Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][16]

Storage

-

Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][6]

-

Incompatibilities: Keep away from strong oxidizing agents.[16]

References

-

PubChem. Benzyl 3-oxopiperazine-1-carboxylate. [Link]

-

American Elements. Benzyl 3-oxopiperazine-1-carboxylate. [Link]

-

PCCA. Benzyl Alcohol, NF (Parenteral Grade) Safety Data Sheet. [Link]

-

PubChemLite. Benzyl 3-oxopiperazine-1-carboxylate (C12H14N2O3). [Link]

-

Matrix Fine Chemicals. BENZYL 3-OXOPIPERAZINE-1-CARBOXYLATE. [Link]

-

PubChem. Benzyl piperazine-1-carboxylate. [Link]

-

PureSynth. Benzyl 3-Oxopiperazine-1-Carboxylate 98.0%(HPLC). [Link]

-

SWGDrug. BENZYLPIPERAZINE. [Link]

-

Organic Syntheses. 1-benzylpiperazine. [Link]

-

ResearchGate. Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]

- Google Patents. Process for preparing N-benzyl piperazine.

-

PubMed. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

PMC. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

- Google Patents. Process for preparing 5R-[(benzyloxy)

-

SpectraBase. Benzyl 3-oxopiperazine-1-carboxylate - Optional[13C NMR]. [Link]

-

YouTube. Spectral analysis practice problem #02 (benzyl alcohol). [Link]

-

Assiut University. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. [Link]

Sources

- 1. Virtual Tour [jnvlegal.com]

- 2. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. PubChemLite - Benzyl 3-oxopiperazine-1-carboxylate (C12H14N2O3) [pubchemlite.lcsb.uni.lu]

- 6. pure-synth.com [pure-synth.com]

- 7. pccarx.com [pccarx.com]

- 8. swgdrug.org [swgdrug.org]

- 9. 2-哌嗪酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. b.aun.edu.eg [b.aun.edu.eg]

- 12. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. spectrabase.com [spectrabase.com]

- 15. phoenixpeptide.com [phoenixpeptide.com]

- 16. fishersci.com [fishersci.com]

1-Z-3-oxopiperazine synonyms and IUPAC nomenclature

This guide provides an in-depth technical analysis of 1-Z-3-oxopiperazine , a critical heterocyclic building block in medicinal chemistry. It addresses the nomenclature ambiguities, synthesis pathways, and application protocols relevant to drug development, specifically in PROTAC linker design and peptidomimetics.

Synonyms, Nomenclature, and Synthetic Utility[1][2]

Executive Summary

1-Z-3-oxopiperazine (CAS: 78818-15-2) is a protected piperazinone derivative used extensively as a scaffold in drug discovery.[1] Chemically defined as benzyl 3-oxopiperazine-1-carboxylate , it features a piperazine ring with a ketone at position 3 and a benzyloxycarbonyl (Cbz or Z) protecting group at position 1.

Its primary utility lies in its orthogonal reactivity : the Cbz group protects the basic amine, while the lactam nitrogen (N4 in IUPAC, often N1 in legacy numbering) remains available for alkylation or arylation. This makes it an ideal precursor for synthesizing constrained peptidomimetics and linkers for Targeted Protein Degradation (PROTACs).

Nomenclature & Structural Logic

The naming of this compound often causes confusion due to conflicting numbering systems between the raw material (piperazin-2-one) and the final carboxylate product.

The Renumbering Paradox

In the raw material piperazin-2-one , the amide nitrogen is prioritized as position 1. However, upon reaction with benzyl chloroformate (Cbz-Cl), the product is named as a carboxylate , which shifts priority to the nitrogen bearing the protecting group.

-

Precursor: Piperazin-2-one (Amide N = 1, Amine N = 4).

-

Reaction Site: The nucleophilic Amine N (Position 4).

-

Product Name: Benzyl 3-oxopiperazine-1-carboxylate.[2][3][4][5][6]

-

The protected nitrogen becomes Position 1 .

-

The ketone consequently shifts to Position 3 .

-

Synonym Mapping Table

| Nomenclature Type | Name | Technical Context |

| IUPAC (Preferred) | Benzyl 3-oxopiperazine-1-carboxylate | Official chemical abstract name. |

| Common/Lab | 1-Z-3-oxopiperazine | "Z" denotes the benzyloxycarbonyl group.[1][3][6] |

| Legacy/Mechanistic | 4-Benzyloxycarbonylpiperazin-2-one | Describes the product based on the precursor's numbering.[3] |

| CAS Name | 1-Piperazinecarboxylic acid, 3-oxo-, phenylmethyl ester | Indexing format.[7][8] |

| Abbreviation | 1-Cbz-3-oxopiperazine | Common in peptide synthesis logs. |

Structural Logic Diagram

The following diagram illustrates the renumbering shift that occurs during synthesis, clarifying why "4-Cbz" and "1-Z" refer to the same entity.

Caption: Logical flow of nomenclature shift from precursor piperazin-2-one to the final carboxylate derivative.

Synthesis & Production Protocol

The synthesis relies on the selective protection of the secondary amine in piperazin-2-one over the amide nitrogen. The secondary amine is significantly more nucleophilic, allowing for high regioselectivity under Schotten-Baumann conditions.

Experimental Protocol: Selective Z-Protection

Objective: Synthesize Benzyl 3-oxopiperazine-1-carboxylate from Piperazin-2-one.

Reagents:

-

Piperazin-2-one (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Sodium Carbonate (

) or Triethylamine ( -

Solvent: Water/Acetone (1:1) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve Piperazin-2-one (10 mmol) in 20 mL of Water/Acetone (1:1 v/v). Cool the solution to 0°C in an ice bath.

-

Basification: Add

(20 mmol) to the solution. Ensure the pH is maintained above 9 to scavenge the HCl byproduct. -

Addition: Dropwise add Benzyl chloroformate (11 mmol) over 30 minutes. The slow addition prevents bis-protection or side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:10) or LC-MS.

-

Workup:

-

Evaporate acetone under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Wash combined organic layers with brine and dry over anhydrous

.

-

-

Purification: Concentrate in vacuo. The product typically precipitates as a white solid. Recrystallize from EtOAc/Hexanes if necessary.

-

Yield: Typically 85–95%.

-

Physical State: White crystalline powder.

-

Melting Point: 117–121 °C.

-

Chemical Identification (QC Standards)

To ensure the integrity of the scaffold before using it in complex synthesis (e.g., PROTACs), verify the following spectral characteristics.

| Method | Expected Signal / Result | Structural Insight |

| 1H NMR (400 MHz, | Aromatic protons of the Benzyl group (Z). | |

| Benzylic | ||

| Ring | ||

| Ring | ||

| Ring | ||

| Amide NH . Critical check—must be present. | ||

| 13C NMR (100 MHz, | Lactam carbonyl (Position 3).[9] | |

| Carbamate carbonyl (Z-group). | ||

| Mass Spectrometry | m/z 235.1 [M+H]+ | Molecular Weight: 234.25 Da. |

Applications in Drug Discovery

The 1-Z-3-oxopiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a rigidified linker and a peptidomimetic core.

A. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial for ternary complex formation. This scaffold provides a semi-rigid turn element.

-

Mechanism: The free amide nitrogen (N4) is deprotonated using a strong base (NaH) and alkylated with a halo-ester (e.g., tert-butyl bromoacetate).

-

Result: Creates a functionalized linker capable of connecting an E3 ligase ligand to a target protein ligand.

B. Peptidomimetics

The 3-oxopiperazine ring acts as a constrained analog of a Gly-Gly dipeptide. The "Z" group can be removed via hydrogenolysis (

Application Workflow Diagram

Caption: Divergent synthetic pathways for 1-Z-3-oxopiperazine in drug development.

References

-

PubChem. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3. National Library of Medicine. [Link]

-

Matrix Fine Chemicals. Benzyl 3-oxopiperazine-1-carboxylate Product Data. [Link][1]

-

Google Patents. Dipiperazinyl ketones and related analogues (AU2006275568A1). [10]

Sources

- 1. medkem.com [medkem.com]

- 2. 1-Z-3-oxopiperazine | CAS 78818-15-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. echemi.com [echemi.com]

- 4. 1357923-30-8|Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. Virtual Tour [jnvlegal.com]

- 6. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy - Google Patents [patents.google.com]

- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. AU2006275568A1 - Dipiperazinyl ketones and related analogues - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using Benzyl 2-Oxopiperazine-1-carboxylate Building Blocks

Abstract

Constraining the conformational flexibility of peptides is a key strategy in medicinal chemistry to enhance binding affinity, selectivity, and metabolic stability. The 2-oxopiperazine scaffold serves as a rigid and versatile turn mimetic that can be incorporated into peptide backbones. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Benzyl 2-oxopiperazine-1-carboxylate as a key building block in solid-phase peptide synthesis (SPPS). We detail the synthesis of the building block, its efficient incorporation into peptide chains using Fmoc/tBu chemistry, and the orthogonal deprotection strategies required to yield the final modified peptide.

Introduction: The Rationale for Conformational Constraint

Linear peptides often suffer from proteolytic instability and low receptor affinity due to their high conformational freedom.[1] Introducing rigid structural motifs, such as the 2-oxopiperazine core, can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. The Benzyl 2-oxopiperazine-1-carboxylate building block is particularly advantageous. The 2-oxopiperazine moiety acts as a dipeptide isostere, while the benzyloxycarbonyl (Cbz or Z) group on the N1-nitrogen serves a dual purpose: it protects the nitrogen from participating in undesired reactions during synthesis and its removal is orthogonal to standard Fmoc/tBu SPPS protocols.[2] This allows for selective manipulation post-synthesis, offering a strategic advantage in the design of complex peptidomimetics.

The Cbz group, a foundational protecting group in peptide chemistry, is renowned for its stability under both the basic conditions used for Fmoc-group removal (piperidine) and the mild acidic conditions for Boc-group removal.[2][3] Its primary method of cleavage is through catalytic hydrogenation, which does not affect the acid-labile side-chain protecting groups or the linker to the solid support, ensuring a clean and selective deprotection pathway.[2][4]

Synthesis of the Benzyl 2-Oxopiperazine-1-carboxylate Building Block

The successful incorporation of this scaffold begins with the robust synthesis of the building block itself. The following protocol outlines a common synthetic route.

Synthetic Scheme

The synthesis involves the reaction of N-Cbz-ethylenediamine with a suitable C2-synthon, such as ethyl bromoacetate, followed by cyclization.

Caption: Synthetic workflow for the building block.

Protocol: Synthesis of Benzyl 2-oxopiperazine-1-carboxylate

Materials:

-

N-Cbz-ethylenediamine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Alkylation:

-

To a solution of N-Cbz-ethylenediamine (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.5 eq).

-

Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in EtOAc and wash sequentially with water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate ester.

-

-

Lactamization (Cyclization):

-

Dissolve the crude ester from the previous step in anhydrous EtOH.

-

Add sodium ethoxide (1.5 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until cyclization is complete (monitor by TLC or LC-MS).

-

Quench the reaction by adding water and neutralize with 1M HCl.

-

Extract the product with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to afford pure Benzyl 2-oxopiperazine-1-carboxylate.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The building block is designed for seamless integration into standard Fmoc/tBu SPPS workflows.[5][6]

Overall SPPS Workflow

The process follows a repetitive cycle of deprotection and coupling. The Benzyl 2-oxopiperazine-1-carboxylate is treated as a custom amino acid derivative, coupled after the N-terminal Fmoc group of the growing peptide chain has been removed.

Caption: SPPS cycle for incorporating the building block.

Detailed SPPS Protocol

Materials:

-

Fmoc-protected amino acid loaded resin (e.g., Rink Amide for peptide amides, Wang for peptide acids).[7]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Piperidine, reagent grade.

-

Benzyl 2-oxopiperazine-1-carboxylate building block.

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Kaiser test kit.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).[8]

-

Cold diethyl ether.

Procedure:

-

Resin Swelling: Place the resin in a peptide synthesis vessel and swell in DMF for 30-60 minutes.[8]

-

Fmoc Deprotection:

-

Coupling of Benzyl 2-oxopiperazine-1-carboxylate:

-

Activation: In a separate vial, dissolve the Benzyl 2-oxopiperazine-1-carboxylate building block (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes. Causality: HATU is a highly effective coupling reagent for sterically demanding building blocks, minimizing epimerization and ensuring efficient amide bond formation.[9]

-

Coupling: Add the activated solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours. The 2-oxopiperazine structure can be sterically demanding, requiring longer coupling times than standard amino acids.

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[10] If the test is positive (blue beads), the coupling is incomplete. In this case, drain the vessel and repeat the coupling step with a freshly prepared activated solution ("double coupling").

-

-

Chain Elongation: After successful coupling of the building block, wash the resin with DMF and proceed to the next Fmoc-deprotection and coupling cycle for subsequent amino acids as per standard protocols.

Cleavage and Cbz-Group Deprotection

A key advantage of the Cbz group is its orthogonality. It remains intact during the final TFA-mediated cleavage from the resin, allowing for subsequent selective removal.

Protocol: Cleavage from Resin (Cbz-group remains)

-

After the final amino acid is coupled and deprotected, wash the peptide-resin thoroughly with DMF, then Dichloromethane (DCM), and dry it under vacuum.

-

Prepare the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5). Causality: TIS is a scavenger that quenches reactive carbocations generated during the cleavage of acid-labile side-chain protecting groups, preventing side reactions.[8]

-

Add the cocktail to the dry resin (approx. 10 mL per gram of resin).

-

Agitate gently at room temperature for 2-3 hours.[10]

-

Filter the mixture to separate the resin, collecting the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

-

Pellet the peptide via centrifugation, decant the ether, and wash the pellet twice more with cold ether.

-

Dry the peptide pellet under vacuum. The resulting peptide will have its side-chains deprotected but will retain the Cbz group on the 2-oxopiperazine moiety.

Protocol: Cbz-Group Deprotection (in Solution)

This step is performed on the purified, Cbz-protected peptide. Catalytic transfer hydrogenation is a safe and convenient method.[2][4]

Materials:

-

Cbz-protected peptide.

-

Methanol (MeOH) or similar solvent.

-

Palladium on carbon (Pd/C, 10%).

-

Ammonium formate (HCOONH₄).

Procedure:

-

Dissolve the Cbz-protected peptide in MeOH.

-

Carefully add Pd/C (10-20% by weight of the peptide) to the solution.

-

Add ammonium formate (4-5 eq) as the hydrogen donor.

-

Stir the reaction at room temperature, monitoring completion by HPLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the final, fully deprotected peptide.

Data Summary and Expected Outcomes

The following table provides typical parameters and expected results for the key steps described. Actual results may vary based on peptide sequence and scale.

| Step | Reagents | Time | Monitoring | Expected Outcome |

| Building Block Coupling | 3 eq Building Block, 2.9 eq HATU, 6 eq DIPEA | 2-4 h | Kaiser Test | Negative test (clear beads) indicates >99% coupling efficiency. |

| Resin Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 h | N/A | Crude peptide yield of 70-90%; Cbz group remains intact. |

| Cbz Deprotection | Pd/C, Ammonium Formate in MeOH | 1-4 h | HPLC/LC-MS | >95% conversion to the final deprotected peptide. |

Troubleshooting

-

Problem: Incomplete coupling of the Benzyl 2-oxopiperazine-1-carboxylate building block (positive Kaiser test).

-

Cause: Steric hindrance of the building block.

-

Solution: Extend the initial coupling time to 6 hours or perform a second coupling with fresh reagents ("double coupling"). Ensure high-quality, fresh coupling reagents are used.

-

-

Problem: Low yield after cleavage and precipitation.

-

Cause: The peptide may have some solubility in diethyl ether.

-

Solution: Ensure the ether is ice-cold. Use a larger volume of ether for precipitation (e.g., 20-fold excess over the TFA volume). Ensure the peptide-resin is completely dry before adding the cleavage cocktail.

-

-

Problem: Incomplete Cbz-deprotection.

-

Cause: Inactive catalyst or insufficient hydrogen donor.

-

Solution: Use fresh Pd/C catalyst. Increase the amount of ammonium formate. Ensure the solvent is appropriate and fully dissolves the peptide.

-

Conclusion

The Benzyl 2-oxopiperazine-1-carboxylate building block is a powerful tool for introducing conformational constraints into synthetic peptides. Its straightforward integration into standard Fmoc-SPPS protocols, combined with the robust and orthogonal nature of the Cbz protecting group, provides a reliable and strategic pathway to novel peptidomimetics. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this valuable scaffold to enhance the therapeutic potential of their peptide candidates.

References

-

Scott, F. P., & Pouton, C. W. (2007). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Journal of the American Chemical Society. [Link]

-

Lipshutz, B. H., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Angewandte Chemie International Edition, 56(52), 16418-16422. [Link]

-

Shapiro, A. B. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]

-

Shivakumara, C. S., et al. (2024). Synthesis of Piperazinyl Peptide Conjugates. Journal of Marine Chemistry and Heterocycles, 23(1), 37-44. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Isidro-Llobet, A., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 1283-1291. [Link]

-

David, R. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]

-

Biotage. (2023). What is solid phase peptide synthesis? Biotage. [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

Let's learn chemistry. (2021). Merrifield Solid Phase Peptide Synthesis. YouTube. [Link]

-

Wan, S., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Tu, Y., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. Journal of Medicinal Chemistry, 51(21), 6896-6906. [Link]

-

Nishiuchi, Y. (2002). Synthesis of Peptides. Comprehensive Organic Synthesis II, 4. [Link]

-

Pollard, D. R., & Adriaan, M. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 12. [Link]

-

Bak, A., et al. (2014). β-Nitroacrylates as Key Building Blocks for the Synthesis of Alkyl 3-Substituted 5-Oxopiperazine-2-carboxylates. European Journal of Organic Chemistry, 2014(18), 3843-3855. [Link]

-

Yudin, A. K., et al. (2020). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 11(3), 764-771. [Link]

-

Albericio, F., & Subirós-Funosas, R. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(23), 15309. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzyl 1-Piperazinecarboxylate: A Key Building Block in Organic Synthesis. INNO PHARMCHEM. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. PubChem Compound Database. [Link]

Sources

- 1. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. biotage.com [biotage.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. youtube.com [youtube.com]

Reaction mechanism of Benzyl 2-oxopiperazine-1-carboxylate with electrophiles

Application Note & Protocol

Topic: Reaction Mechanism of Benzyl 2-oxopiperazine-1-carboxylate with Electrophiles: A Guide to Controlled C-3 Functionalization

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, peptide-like structure makes it an excellent template for designing peptidomimetics and probes for various biological targets.[4] Benzyl 2-oxopiperazine-1-carboxylate, with its N1-position protected by a carbobenzyloxy (Cbz) group, is a versatile starting material for creating libraries of substituted piperazinones.

A key transformation for diversifying this scaffold is the reaction with electrophiles. This process, however, is not trivial. The molecule possesses multiple reactive sites, including two distinct acidic protons: one on the N4-nitrogen of the lactam and the other on the α-carbon at the C3-position. Understanding the subtle interplay of acidity, base selection, and reaction conditions is paramount to achieving selective functionalization at the desired position.

This guide provides an in-depth analysis of the reaction mechanism, focusing on the formation of a dianion intermediate to achieve selective C3-alkylation and related reactions. We will explain the causality behind experimental choices and provide a robust, validated protocol for researchers to implement in their own synthetic workflows.

Mechanistic Deep Dive: The Challenge of Site Selectivity

The core of the reaction mechanism lies in the deprotonation of the 2-oxopiperazine ring to generate a nucleophile, which then attacks an external electrophile. A cursory look at the structure reveals two potentially acidic protons: the N-H at position 4 and the C-H at position 3, alpha to the carbonyl.

-

N4-H Acidity: The proton on the N4 nitrogen is part of a lactam (a cyclic amide). Its pKa is generally in the range of 17-19, making it the most acidic proton in the molecule.

-

C3-H Acidity: The protons on the C3 carbon are alpha to the carbonyl group. Their pKa is typically higher, in the range of 20-25.[5]

Given this significant difference in acidity, a strong base will preferentially deprotonate the N4-nitrogen first. To achieve functionalization at the C3-position, a more sophisticated strategy is required than simply adding one equivalent of base. The most effective approach involves the deliberate formation of a dianion by using at least two equivalents of a strong, non-nucleophilic base.[2][6]

The Dianion Mechanism:

-

First Deprotonation (N4): The first equivalent of a strong base, such as Lithium Diisopropylamide (LDA), rapidly and quantitatively removes the more acidic N4 proton, forming a lithium amide.[5]

-

Second Deprotonation (C3): A second equivalent of LDA then removes a proton from the C3 position. This deprotonation is slower but proceeds to completion, forming a lithium enolate at C3. The resulting species is a dianion, with negative charges localized on the N4-nitrogen and the C3-enolate system.

-

Electrophilic Attack: The two anionic centers exhibit different nucleophilicity. The C-anion of the enolate is significantly more nucleophilic (softer) than the N-anion of the lactam (harder). Consequently, when an electrophile (e.g., an alkyl halide) is introduced, it will preferentially react at the C3-carbon.[7] This selective reaction is the cornerstone of C3-functionalization for this scaffold.

Key Experimental Parameters & Their Rationale

The success of this reaction hinges on precise control over several experimental variables.

| Parameter | Recommended Choice | Rationale & Expert Insights |

| Base | Lithium Diisopropylamide (LDA) | LDA is a strong (pKa ~36), sterically hindered, non-nucleophilic base.[5] Its bulkiness prevents it from acting as a nucleophile and adding to the carbonyl group. Other bases like n-BuLi or Grignard reagents are unsuitable as they readily attack the carbonyl.[5] Using >2 equivalents is critical to ensure complete dianion formation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an aprotic solvent that effectively solvates the lithium cations without interfering with the reaction. It remains liquid at the required low temperatures. Strict anhydrous conditions are mandatory, as any protic impurities (like water) will quench the base and the enolate. |

| Temperature | -78 °C (Dry Ice/Acetone Bath) | Low temperature is crucial for several reasons: 1) It ensures the kinetic control of the deprotonation, favoring the formation of the desired enolate.[8] 2) It prevents decomposition of the strong base (LDA). 3) It minimizes side reactions during the addition of the electrophile. |

| Atmosphere | Inert (Argon or Nitrogen) | The strong base and the resulting anionic intermediates are highly reactive with oxygen and moisture. Maintaining an inert atmosphere throughout the entire process is non-negotiable for achieving good yields. |

| Electrophiles | Alkyl Halides, Aldehydes, etc. | Primary alkyl halides (e.g., iodides, bromides) are excellent electrophiles for C-alkylation via an S(N)2 mechanism. Aldehydes and ketones can also be used, leading to aldol-type addition products. The choice of electrophile dictates the nature of the substituent introduced at the C3 position. |

Protocol: General Procedure for C3-Alkylation with Benzyl Bromide

This protocol provides a validated, step-by-step method for the C3-alkylation of Benzyl 2-oxopiperazine-1-carboxylate.

Safety Precautions:

-

Handle all reagents in a well-ventilated fume hood.

-

LDA and benzyl bromide are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

All reactions must be performed under a strictly inert atmosphere (Argon or Nitrogen). All glassware must be oven- or flame-dried before use.

Reagents & Materials:

-

Benzyl 2-oxopiperazine-1-carboxylate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine (2.2 eq), freshly distilled

-

n-Butyllithium (n-BuLi, 2.2 eq, typically 2.5 M in hexanes)

-

Benzyl bromide (1.1 eq), freshly distilled or passed through basic alumina

-

Saturated aqueous Ammonium Chloride (NH(_4)Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO(_4))

-

Silica gel for column chromatography

Procedure:

-

Preparation of LDA Solution (In Situ): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (approx. 0.2 M final concentration relative to the substrate). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Add diisopropylamine (2.2 eq) via syringe. d. Slowly add n-BuLi (2.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C. e. Stir the resulting colorless solution at -78 °C for 30 minutes.

-

Dianion Formation: a. In a separate flame-dried flask, dissolve Benzyl 2-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous THF. b. Using a cannula or syringe, slowly add the substrate solution to the pre-formed LDA solution at -78 °C. c. After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. The solution may turn yellow or orange, indicating enolate formation.

-

Electrophilic Quench: a. Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at -78 °C. b. Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: a. Quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution at -78 °C. b. Remove the cooling bath and allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add water and ethyl acetate. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: a. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure C3-benzylated 2-oxopiperazine product.

Application Notes & Troubleshooting

-

Substrate Scope: This method is generally applicable to a range of primary and some secondary alkyl halides. Reactions with bulkier electrophiles may require longer reaction times or slightly elevated temperatures (e.g., warming to -40 °C).

-

Aldol Reactions: If using an aldehyde as the electrophile, the reaction should be quenched at low temperature to isolate the β-hydroxy adduct. Warming before quenching can lead to elimination and formation of an α,β-unsaturated product.

-

Low Yield: This is often traced back to insufficient exclusion of air or moisture. Ensure all glassware is rigorously dried and the inert atmosphere is maintained. Using freshly distilled solvents and reagents is also critical. Another cause can be incomplete dianion formation; ensure accurate titration of the n-BuLi solution.

-

Side Products: The presence of a product resulting from N4-alkylation is a strong indicator that less than two equivalents of active base were used. The monoanion at N4 can react with the electrophile if the C3-enolate is not formed. O-alkylation of the enolate is generally a minor pathway with alkyl halides but can be observed with harder electrophiles.

References

-

Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC. Available at: [Link]

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. Available at: [Link]

-

The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry. Available at: [Link]

-

Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. Available at: [Link]

-

Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. PubMed. Available at: [Link]

-

Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]

-

Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. RSC Publishing. Available at: [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.edu. Available at: [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing. Available at: [Link]

-

Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Enantioselective Organocatalytic Synthesis of 2-Oxopiperazines from Aldehydes: Identification of the Elusive Epoxy Lactone Intermediate. R Discovery. Available at: [Link]

-

The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing. Available at: [Link]

- 4-n-acyl-δ5-2-oxopiperazines, a process for its preparation and combinatorial libraries thereof. Google Patents.

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

-

Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Available at: [Link]

-

Electrophilic Substitution In Azines. ResearchGate. Available at: [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF. ResearchGate. Available at: [Link]

-

Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Enantioselective Organocatalytic Synthesis of 2-Oxopiperazines from Aldehydes: Identification of the Elusive Epoxy Lactone Intermediate. Semantic Scholar. Available at: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

-

Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: a model proinsecticide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Enols and Enolates. Chemistry LibreTexts. Available at: [Link]

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

-

Mastering chiral substituted 2-oxopiperazines. Semantic Scholar. Available at: [Link]

-

Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available at: [Link]

-

Evans Enolate Alkylation-Hydrolysis. University of Rochester. Available at: [Link]

-

Enolates & Enamines I. Basic Principles. University of Pittsburgh. Available at: [Link]

-

Electrochemical synthesis of the new substituted phenylpiperazines. ResearchGate. Available at: [Link]

-

Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. MDPI. Available at: [Link]

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 4. WO2002034728A1 - 4-n-acyl-δ5-2-oxopiperazines, a process for its preparation and combinatorial libraries thereof - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benjamin-bouvier.fr [benjamin-bouvier.fr]

- 7. uwindsor.ca [uwindsor.ca]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of Benzyl 2-oxopiperazine-1-carboxylate

Welcome to the technical support center for Benzyl 2-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the aqueous solubility of this compound. Given that a significant percentage of new chemical entities are poorly water-soluble, effective solubility enhancement is a critical step in early-stage drug development to ensure reliable in vitro assay results and meaningful in vivo studies.[1][2]

I. Troubleshooting Guide: Low Aqueous Solubility

This section provides a systematic approach to diagnosing and resolving solubility issues with Benzyl 2-oxopiperazine-1-carboxylate in your experiments.

Issue: Precipitation Observed Upon Dissolution in Aqueous Buffer

Symptom: You've prepared a stock solution of Benzyl 2-oxopiperazine-1-carboxylate in an organic solvent (e.g., DMSO). Upon dilution into your aqueous experimental buffer, a precipitate forms, indicating that the compound's solubility limit has been exceeded.

Causality: Benzyl 2-oxopiperazine-1-carboxylate, with its benzyl and piperazine-2-one core, is a moderately lipophilic molecule. While the piperazine moiety can contribute to aqueous solubility, the benzyl group significantly increases its hydrophobicity. When the concentration of the organic co-solvent is decreased by dilution in an aqueous medium, the compound is no longer sufficiently solvated and precipitates out of the solution.

Step-by-Step Troubleshooting Protocol:

-

Determine the Kinetic vs. Thermodynamic Solubility: It's crucial to first understand if you are dealing with a kinetic or thermodynamic solubility limit.

-

Kinetic Solubility: This is the concentration at which a compound, dissolved in an organic solvent and then diluted in an aqueous buffer, starts to precipitate. This is often what is first observed in a laboratory setting.

-

Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a specific solvent system.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [3]

-

Materials: Benzyl 2-oxopiperazine-1-carboxylate, selected aqueous buffer (e.g., PBS pH 7.4), glass vials, orbital shaker, centrifuge, syringe filters (0.22 µm), and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[3]

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the thermodynamic solubility.

-

-

-

Optimize Co-solvent Concentration: If the required concentration for your experiment is above the thermodynamic solubility, the use of a co-solvent is a primary strategy.

-

Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[4]

-

Common Co-solvents: DMSO, ethanol, methanol, polyethylene glycol (PEG), and propylene glycol.

-

Actionable Steps:

-

Determine the maximum tolerable co-solvent concentration in your experimental system (e.g., cell-based assay). Typically, for cell-based assays, the final DMSO concentration should be kept below 1%, and often below 0.5%, to avoid cellular toxicity.

-

Prepare a dilution series of your stock solution in the aqueous buffer to find the highest concentration of Benzyl 2-oxopiperazine-1-carboxylate that remains in solution at the maximum tolerable co-solvent concentration.

-

-

-

pH Adjustment: The piperazine moiety in Benzyl 2-oxopiperazine-1-carboxylate contains a secondary amine that can be protonated.

-

Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[5] By adjusting the pH to a value where the compound is in its more soluble ionized form, the overall solubility can be increased.

-

Actionable Steps:

-

Determine the pKa of the secondary amine in the piperazine ring. This can be estimated using computational tools or determined experimentally.

-

Adjust the pH of your aqueous buffer to be at least 1-2 pH units below the pKa of the secondary amine to ensure its protonation and formation of a more soluble salt.

-

Re-determine the solubility of the compound in the pH-adjusted buffer using the shake-flask method.

-

-

-

Employing Solubilizing Excipients: If co-solvents and pH adjustment are insufficient, the use of solubilizing excipients should be considered.

-

Rationale: These agents can increase solubility through various mechanisms, such as forming inclusion complexes or micelles.

-

Key Strategies:

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like Benzyl 2-oxopiperazine-1-carboxylate, forming water-soluble inclusion complexes.[3][6][7] Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their high water solubility.[6]

-

Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[6][8] Common pharmaceutical-grade surfactants include polysorbates (Tween® series) and sorbitan esters (Span® series). It is important to use surfactants at concentrations above their critical micelle concentration (CMC).

-

Hydrotropes: These are compounds that can increase the solubility of other solutes.[9] Examples include sodium benzoate and niacinamide.[9]

-

Experimental Workflow for Excipient Screening:

-

Prepare stock solutions of various solubilizing excipients (e.g., HP-β-CD, Tween® 80) in your aqueous buffer.

-

Create a matrix of experiments by adding different concentrations of each excipient to your compound.

-

Determine the solubility in each formulation using the shake-flask method.

-

II. Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of Benzyl 2-oxopiperazine-1-carboxylate?

While experimental data may vary, based on its structure (C12H14N2O3), we can anticipate the following:

-

Molecular Weight: Approximately 234.25 g/mol .[10]

-

Lipophilicity (logP): The presence of the benzyl group suggests a moderate to high lipophilicity, which is a primary contributor to its poor aqueous solubility.

-

Ionization: The secondary amine in the piperazine ring is basic and can be protonated at acidic to neutral pH.

Q2: I need to prepare a solid formulation with improved dissolution. What are my options?

For solid dosage forms, several advanced strategies can be employed to enhance the dissolution rate and, consequently, the bioavailability of poorly soluble compounds.[7] These techniques aim to modify the physical state of the drug.

-

Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5][8][11]

-

Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[7][11]

-

Co-crystallization: This involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio. Co-crystals can exhibit improved solubility and dissolution properties compared to the pure API.

Q3: Can salt formation be used to improve the solubility of Benzyl 2-oxopiperazine-1-carboxylate?

Yes, salt formation is a highly effective method for increasing the solubility of ionizable drugs.[5][6][8]

-

Mechanism: By reacting the basic secondary amine of the piperazine ring with an acid, a more water-soluble salt can be formed. The increased solubility is due to the ionic nature of the salt.

-

Considerations: The choice of the counter-ion is critical and can significantly impact the properties of the resulting salt, such as its solubility, stability, and hygroscopicity. A salt screening study is typically performed to identify the optimal salt form.

III. Visualizing the Solubility Enhancement Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate solubility enhancement strategy for Benzyl 2-oxopiperazine-1-carboxylate.

Caption: Decision tree for optimizing the aqueous solubility of Benzyl 2-oxopiperazine-1-carboxylate.

IV. Summary of Solubility Enhancement Strategies

| Strategy | Mechanism | Advantages | Disadvantages |

| pH Adjustment | Increases the concentration of the more soluble ionized form of the drug. | Simple, cost-effective. | Only applicable to ionizable compounds; risk of pH-dependent degradation. |

| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds. | Easy to implement for in vitro studies. | Potential for toxicity in biological systems; may not be suitable for in vivo use. |

| Cyclodextrins | Forms water-soluble inclusion complexes by encapsulating the hydrophobic drug molecule.[7] | Can significantly increase solubility and stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses. |

| Surfactants | Forms micelles that solubilize the drug. | Effective at low concentrations. | Potential for toxicity; can interfere with some biological assays. |

| Particle Size Reduction | Increases the surface area of the drug, leading to a faster dissolution rate.[8] | Widely applicable; can be scaled up. | May not increase thermodynamic solubility; potential for particle aggregation. |

| Solid Dispersions | Converts the drug to a higher-energy amorphous state, which has a higher apparent solubility. | Can lead to significant increases in both dissolution rate and extent. | Amorphous forms can be physically and chemically unstable. |

| Salt Formation | Converts the drug into a more soluble salt form.[6] | Can dramatically increase solubility and dissolution rate. | Only applicable to ionizable drugs; the chosen salt form may have undesirable properties (e.g., hygroscopicity). |

V. References

-

Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

-

Miller, J. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

-

Siepmann, J., & Siepmann, F. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1047. Retrieved from [Link]

-

Kumar, S., & Singh, P. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 12(10), 5244-5252. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Khan, I., et al. (2020). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Molecules, 25(21), 5035. Retrieved from [Link]

-

Various Authors. (2023, February 15). Contemporary Review on Solubility Enhancement Techniques. IntechOpen. Retrieved from [Link]

-

Jain, N. K., & Patel, V. V. (2010). Solubility enhancement techniques with special emphasis on hydrotrophy. Journal of Pharmaceutical Sciences and Research, 2(11), 790-798. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

Sources

- 1. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 5. jddtonline.info [jddtonline.info]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]

- 9. (PDF) Solubility enhancement techniques with special emphasis on hydrotrophy [academia.edu]

- 10. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Benzyl 2-oxopiperazine-1-carboxylate under acidic conditions

The following technical guide addresses the stability and handling of Benzyl 2-oxopiperazine-1-carboxylate (also known as 1-Cbz-2-oxopiperazine or 1-Z-2-piperazinone).

This guide is structured to support researchers using this scaffold as a building block in medicinal chemistry or peptide synthesis, specifically regarding its behavior under acidic conditions.

Module 1: Chemical Identity & Stability Profile

Compound: Benzyl 2-oxopiperazine-1-carboxylate

CAS: 889958-20-7

Functional Class:

The "Hidden" Reactivity

Unlike a standard Cbz-protected amine (e.g., Cbz-Piperazine), this molecule is an

-

Consequence 1 (Acid Stability): The nitrogen lone pair is delocalized into two carbonyls, making N1 extremely non-basic. It resists protonation, rendering it highly stable to typical acidic deprotection cocktails (e.g., TFA/DCM).

-

Consequence 2 (Base Instability): The additional electron-withdrawing carbonyl makes the Cbz group more "activated" than usual. It is susceptible to nucleophilic attack or hydrolysis under basic conditions.[5]

Acid Stability Matrix

| Reagent / Condition | Stability Status | Outcome | Mechanism / Notes |

| 50% TFA in DCM | STABLE | Product Intact | N1 is too electron-deficient to protonate. Ideal for orthogonal Boc removal at N4. |

| 4M HCl in Dioxane | STABLE | Product Intact | Stable at RT. Prolonged exposure or heat may cause degradation. |

| 33% HBr in AcOH | UNSTABLE | Deprotection | Cleaves the Cbz group (Benzyl-O bond cleavage via |

| TFMSA / HF | UNSTABLE | Deprotection | Rapid cleavage of Cbz group. |

| Aq. HCl (6M, Reflux) | UNSTABLE | Degradation | Hydrolysis of both the carbamate and the lactam ring (Ring Opening). |

| Lewis Acids (AlCl₃) | VARIABLE | Risk of Cleavage | AlCl₃/HFIP systems can cleave Cbz groups under mild conditions. |

Module 2: Visualizing Reaction Pathways

The following diagram illustrates the divergent pathways this molecule takes depending on the specific acidic or reductive environment.

Caption: Reaction outcomes under varying acidic and reductive conditions. Note that TFA preserves the scaffold, while HBr and Hydrogenolysis remove the protecting group.

Module 3: Troubleshooting Guides

Scenario A: "I lost my Cbz group during Boc deprotection."

Issue: You treated the molecule with acid to remove a Boc group at the N4 position, but the N1-Cbz group was also cleaved. Diagnosis:

-

Did you use HBr? HBr is not orthogonal to Cbz. It cleaves both Boc and Cbz.

-

Did you use Lewis Acids? Reagents like

or -

Scavenger Overload? If using Thioanisole/TFA cocktails at high temperatures, minor Cbz loss can occur over long reaction times.

Corrective Protocol (Orthogonal Deprotection):

-

Dissolve substrate in DCM (0.1 M).

-

Add TFA to reach a final concentration of 20–50% v/v.

-

Stir at 0°C to Room Temperature for 30–60 minutes.

-

Monitor by LCMS: Stop immediately upon Boc disappearance.

-

Workup: Evaporate TFA/DCM. Do NOT use strong basic aqueous washes (e.g., 1M NaOH) to neutralize, as the

-acyl carbamate is base-sensitive. Use sat.

Scenario B: "The piperazine ring opened."

Issue: LCMS shows a mass corresponding to the linear amino acid derivative (water addition). Diagnosis: This occurs under vigorous aqueous acidic hydrolysis (e.g., 6M HCl reflux). The lactam bond (amide) hydrolyzes. Solution:

-

Avoid aqueous acids at high temperatures.

-

If acidic workup is required, use cold, dilute HCl (1M) and perform it quickly.

Module 4: Validated Protocols

Protocol 1: Cbz Removal (Deprotection)

Use this when you intentionally want to remove the Cbz group to free the N1 lactam nitrogen.

Method A: Hydrogenolysis (Preferred)

-

Reagents:

(1 atm), 10% Pd/C, Methanol or Ethanol. -

Procedure: Stir at RT. The reaction is usually fast (1–4 hours).

-

Why: This is the mildest method. It avoids acid entirely, preventing any risk of ring opening.

Method B: Acidolysis (If H2 is incompatible)

-

Reagents: 33% HBr in Acetic Acid.

-

Procedure: Stir at RT for 1 hour.

-

Note: This generates the HBr salt of the product. Ether precipitation is recommended to isolate the solid salt.

Protocol 2: Selective N4-Alkylation (Preserving Cbz)

Use this to functionalize the secondary amine (N4) while keeping N1-Cbz stable.

Caption: Workflow for functionalizing N4 without degrading the N1-Cbz group.

Module 5: FAQ

Q: Can I use HCl in Dioxane to remove a Boc group in the presence of this Cbz? A: Yes. 4M HCl in Dioxane at room temperature is generally safe for Cbz groups. However, ensure the reaction is anhydrous. The presence of water increases the risk of hydrolysis.

Q: Is the "2-oxopiperazine" different from "3-oxopiperazine"? A: Yes, critically.

-

2-oxopiperazine-1-carboxylate (This topic): N1 is attached to Cbz and the Ketone (C2). It is an imide-like structure.

-

3-oxopiperazine-1-carboxylate: N1 is attached to Cbz and a CH2 (C2).[6] The Ketone is at C3. This is a standard carbamate .

-

Implication: The 2-oxo isomer (this topic) is more sensitive to base but highly resistant to acid protonation compared to the 3-oxo isomer.

Q: Why does my LCMS show a mass of M+18? A: This indicates hydrolysis (Ring Opening). You likely exposed the compound to aqueous acid with heat, or strong aqueous base. The lactam ring has opened to form the corresponding amino acid.

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Definitive source on Cbz stability in TFA vs HBr).

-

Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Mechanisms of orthogonal deprotection).

-

Bennasar, M.-L., et al. (2003).[7] Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 5(4), 569–572.[7] (Discusses stability of N-Cbz lactams vs amines).

-

Han, G., et al. (2019). Recent Advances in the Synthesis of Piperazinones. Frontiers in Chemistry. (Review of piperazinone scaffold stability).

Sources

- 1. benzyl 2-isocyanoacetate | CAS#:41995-26-0 | Chemsrc [chemsrc.com]

- 2. 1357923-30-8|Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. 949-90-6|Benzyl (2-amino-2-oxoethyl)carbamate|BLD Pharm [bldpharm.com]

- 4. 7770-50-5|3,6,9,12-Tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazapentadecan-15-oic acid|BLD Pharm [bldpharm.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. PubChemLite - Benzyl 3-oxopiperazine-1-carboxylate (C12H14N2O3) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Navigating Steric Hindrance in Benzyl 2-Oxopiperazine-1-carboxylate Chemistry

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with Benzyl 2-oxopiperazine-1-carboxylate. This guide is designed to provide practical, in-depth solutions to common challenges arising from steric hindrance in reactions involving this versatile scaffold. The piperazine moiety is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for innovation.[1] This resource offers troubleshooting advice and frequently asked questions to streamline your experimental workflows and enhance reaction outcomes.

I. Understanding the Core Challenge: The Bulky Cbz Group

The benzyloxycarbonyl (Cbz or Z) protecting group is essential for controlling reactivity at the N1 position of the 2-oxopiperazine ring. However, its considerable size imposes significant steric constraints on adjacent reaction sites, primarily the N4 nitrogen and the C3 methylene position. This steric bulk can impede the approach of reagents, leading to sluggish or incomplete reactions, and can influence the stereochemical outcome of transformations.[2]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Question 1: My N-alkylation/N-acylation at the N4 position is extremely slow or failing. What's going wrong and how can I fix it?

Answer: This is a classic case of steric hindrance. The Cbz group on N1 shields the N4 nitrogen, making it a less accessible nucleophile.

Probable Causes:

-

Steric Clash: The electrophile is too bulky to approach the sterically encumbered N4 nitrogen.

-

Insufficient Nucleophilicity: The inherent basicity and nucleophilicity of the N4 amine are reduced by the electron-withdrawing nature of the adjacent amide carbonyl.

-

Poor Solubility: The substrate may not be fully dissolved under the reaction conditions, limiting its availability.

Solutions & Optimization Strategies:

-

Reagent Selection is Key:

-

Less Bulky Electrophiles: Whenever possible, opt for smaller alkylating or acylating agents. For instance, methyl iodide will react more readily than isopropyl bromide.

-

Highly Reactive Electrophiles: Use more reactive electrophiles to overcome the activation energy barrier. Acyl chlorides or anhydrides are generally more effective than carboxylic acids requiring in situ activation.

-

-

Enhancing Nucleophilicity & Reaction Conditions:

-

Stronger, Non-Nucleophilic Bases: A common mistake is using a bulky amine base (e.g., triethylamine) which can struggle to deprotonate the N4 amine effectively. Switch to a stronger, sterically unhindered base like proton sponge or DBU. For alkylations, inorganic bases like potassium carbonate or cesium carbonate in a polar aprotic solvent (DMF, DMSO) can be very effective.

-

Elevated Temperatures: Increasing the reaction temperature provides the necessary kinetic energy to overcome the steric barrier. Monitor for potential side reactions or degradation.[3]

-

Microwave Irradiation: This can often dramatically reduce reaction times for sterically hindered transformations by efficiently heating the reaction mixture.

-

-

Catalytic Approaches:

-

Phase-Transfer Catalysis: For reactions with inorganic bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the base into the organic phase and improve reaction rates.

-

| Parameter | Standard Conditions (Often Fails) | Optimized Conditions for Hindered Substrate | Rationale |

| Base | Triethylamine (Et3N) | K2CO3, Cs2CO3, or DBU | Stronger, less hindered bases are more effective. |

| Solvent | Dichloromethane (DCM) | DMF, DMSO, or Acetonitrile | Polar aprotic solvents better solvate ions and can accelerate SN2 reactions. |